molecular formula C12H13ClFNO2 B14023793 (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B14023793
M. Wt: 257.69 g/mol
InChI Key: LJTYIZPPZHAIFE-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H13ClFNO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a methanone group, along with chloro, fluoro, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbonyl group can be reduced to a hydroxyl group under suitable conditions.

    Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro, fluoro, and methoxy substituents may play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxy group and the pyrrolidine ring makes this compound distinct from its analogs, potentially leading to different interactions and applications in various fields.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

(2-chloro-4-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H13ClFNO2/c1-17-11-9(14)5-4-8(10(11)13)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3

InChI Key

LJTYIZPPZHAIFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)N2CCCC2)F

Origin of Product

United States

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